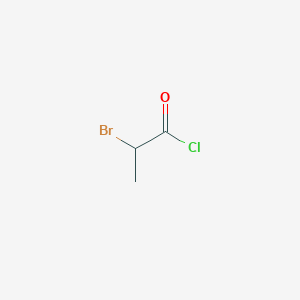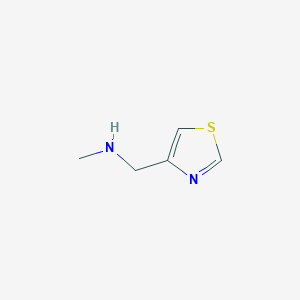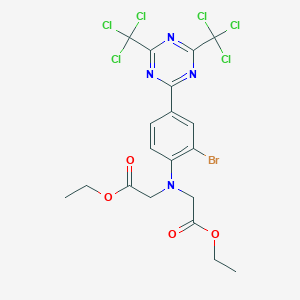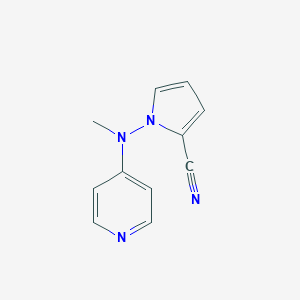
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)-, also known as MPAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MPAC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It has been synthesized using various methods and has shown promising results in its applications.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- has been reported to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In vivo studies have shown that it can reduce the size of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the growth of cancer cells. The limitations include its limited solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)-. These include:
1. Investigating its potential use as a drug candidate for the treatment of cancer and other diseases.
2. Exploring its potential use as a pesticide for agricultural purposes.
3. Studying its potential use in the development of new materials.
4. Further investigating its mechanism of action to fully understand its biochemical and physiological effects.
5. Developing new synthesis methods to improve its yield and purity.
Conclusion
In conclusion, 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in its applications. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in different fields.
Métodos De Síntesis
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- can be synthesized using different methods, including the reaction of 4-chloro-2-methylpyridine with malononitrile in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chloro-2-methylpyridine with ethyl cyanoacetate in the presence of a base such as sodium hydride. These methods have been reported to yield 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- in good yields.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the development of new materials.
Propiedades
Número CAS |
111225-36-6 |
|---|---|
Nombre del producto |
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- |
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-[methyl(pyridin-4-yl)amino]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-14(10-4-6-13-7-5-10)15-8-2-3-11(15)9-12/h2-8H,1H3 |
Clave InChI |
LIBHYNULGGRITD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C#N |
SMILES canónico |
CN(C1=CC=NC=C1)N2C=CC=C2C#N |
Sinónimos |
1H-Pyrrole-2-carbonitrile,1-(methyl-4-pyridinylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




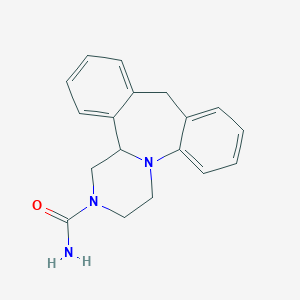





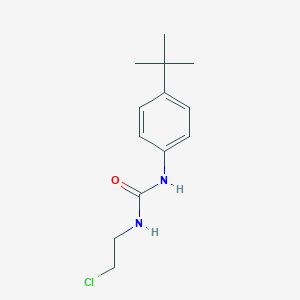

![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)

